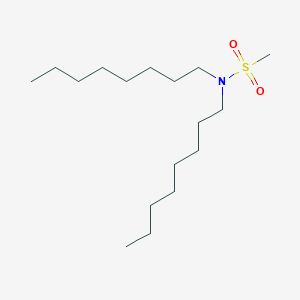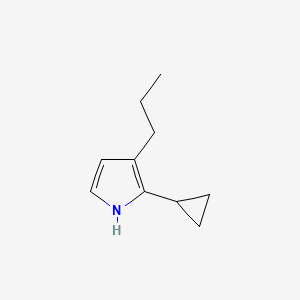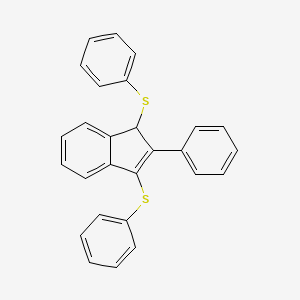![molecular formula C5H9BrSiZn B14280943 Zinc, bromo[(trimethylsilyl)ethynyl]- CAS No. 133381-93-8](/img/structure/B14280943.png)
Zinc, bromo[(trimethylsilyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bromo[(trimethylsilyl)ethynyl]-: is an organozinc compound that features a zinc atom bonded to a bromo group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a zinc halide in the presence of a suitable base. One common method is the reaction of trimethylsilylacetylene with zinc bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of Zinc, bromo[(trimethylsilyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Zinc, bromo[(trimethylsilyl)ethynyl]- can undergo substitution reactions where the bromo group is replaced by other nucleophiles.
Coupling Reactions: The compound is frequently used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Reduction Reactions: It can also participate in reduction reactions, where the zinc center acts as a reducing agent.
Common Reagents and Conditions:
Palladium or Nickel Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate and activate the trimethylsilylacetylene.
Inert Atmosphere: To prevent oxidation and moisture interference during reactions.
Major Products Formed:
Substituted Ethynyl Compounds: Formed through substitution reactions.
Coupled Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules through cross-coupling reactions, which are essential in the development of new materials and pharmaceuticals.
Biology:
Medicine:
Drug Development: Its unique reactivity makes it a valuable tool in the synthesis of drug candidates, particularly in the formation of carbon-carbon bonds.
Industry:
Mechanism of Action
The mechanism of action of Zinc, bromo[(trimethylsilyl)ethynyl]- in chemical reactions typically involves the activation of the zinc center, which facilitates the transfer of the ethynyl group to an electrophilic substrate. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to form the final product .
Comparison with Similar Compounds
Zinc, bromo[(trimethylsilyl)methyl]-: Similar in structure but with a methyl group instead of an ethynyl group.
Zinc, bromo[(trimethylsilyl)propynyl]-: Similar but with a propynyl group.
Uniqueness: Zinc, bromo[(trimethylsilyl)ethynyl]- is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its methyl and propynyl analogs. This reactivity is particularly valuable in cross-coupling reactions, making it a versatile tool in organic synthesis .
Properties
CAS No. |
133381-93-8 |
|---|---|
Molecular Formula |
C5H9BrSiZn |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
bromozinc(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.BrH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
SAHQTALYLDCWDU-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)



![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)

